molecular formula C4H6N4 B1619014 4-Methyl-1,3,5-triazin-2-amine CAS No. 27622-91-9

4-Methyl-1,3,5-triazin-2-amine

Cat. No.: B1619014
CAS No.: 27622-91-9
M. Wt: 110.12 g/mol
InChI Key: ATHPNYQIYLPFFO-UHFFFAOYSA-N
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Description

4-Methyl-1,3,5-triazin-2-amine (CAS 27622-91-9) is a chemical compound with the molecular formula C4H6N4 and a molecular weight of 110.12 g/mol . It belongs to the 1,3,5-triazine family, a class of nitrogen-containing heterocycles known for their versatile applications in scientific research and industrial chemistry. While specific biological data for this exact compound is limited in the public domain, structurally related 1,3,5-triazin-2-amine derivatives are prominent in medicinal chemistry research. For instance, such compounds have been synthesized and evaluated as molecular hybrids for their cytotoxic activity against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers . These related compounds have been studied as potential small-molecule inhibitors that target protein-protein interactions, such as the MDM2/p53 interaction, which is a promising pathway in oncology drug discovery . Furthermore, other triazine derivatives are well-established as efficient reagents for activating carboxylic acids in organic synthesis, particularly for the formation of amide bonds and esters . This suggests potential utility for this compound as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N4/c1-3-6-2-7-4(5)8-3/h2H,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHPNYQIYLPFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275089
Record name 4-methyl-1,3,5-triazin-2-amine
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Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27622-91-9
Record name 4-Methyl-1,3,5-triazin-2-amine
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Record name 4-methyl-1,3,5-triazin-2-amine
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Record name 4-methyl-1,3,5-triazin-2-amine
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Reaction Mechanisms and Reactivity Profile of 4 Methyl 1,3,5 Triazin 2 Amine Derivatives

Nucleophilic Substitution Reactions on the 1,3,5-Triazine (B166579) Ring System

The reactivity of the 1,3,5-triazine ring is prominently characterized by its susceptibility to nucleophilic aromatic substitution (SNAr). This is particularly true for triazines bearing good leaving groups, such as halogens. The synthesis of most triazine derivatives begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which undergoes sequential, temperature-controlled substitution of its chlorine atoms. arkat-usa.orgwikipedia.org

The stepwise displacement of chloro-substituents is a hallmark of cyanuric chloride chemistry and provides a versatile pathway to symmetrically and asymmetrically substituted triazines. chim.it The reactivity of the chlorine atoms decreases with each substitution. This allows for controlled reactions by carefully managing the temperature:

The first substitution is exothermic and can be conducted at 0°C. chim.it

The second substitution typically occurs at room temperature. chim.it

The third and final substitution requires higher temperatures, often at the reflux of a high-boiling solvent. chim.it

This differential reactivity allows for the precise construction of complex triazine derivatives. The synthesis of a substituted 4-Methyl-1,3,5-triazin-2-amine derivative would follow this principle, where different nucleophiles (amines, alcohols, thiols) could be introduced in a stepwise manner to a chlorinated triazine precursor. researchgate.net The nature of the nucleophile, its basicity, steric factors, and the solvent used also play crucial roles in the substitution pattern. chim.it

Table 1: Temperature-Dependent Nucleophilic Substitution on Cyanuric Chloride
Substitution StepTypical Reaction TemperatureProduct Type
First Chlorine Replacement0 °CMono-substituted Triazine
Second Chlorine ReplacementRoom Temperature (~20-25 °C)Di-substituted Triazine
Third Chlorine Replacement>65 °C (Heating/Reflux)Tri-substituted Triazine

Amide Coupling Reactions and the Role of Triazine-Based Activating Reagents (e.g., DMTMM)

Derivatives of 1,3,5-triazine have emerged as highly effective activating reagents for carboxylic acids, facilitating one of the most fundamental reactions in organic chemistry: amide bond formation. santiago-lab.com A prominent example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), an air- and water-stable solid. santiago-lab.comwikipedia.org DMTMM is part of a class of triazine-based reagents that also includes its precursor, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). wikipedia.orgsignagen.com

The mechanism of amide coupling using DMTMM involves a two-step process:

Activation: The carboxylic acid first reacts with DMTMM to form a highly reactive triazinyl active ester. This step releases a molecule of N-methylmorpholine (NMM). wikipedia.orgdiva-portal.org

Nucleophilic Attack: The active ester then undergoes nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct, which simplifies purification. santiago-lab.comwikipedia.org

DMTMM is particularly advantageous as it can promote amide bond formation selectively in protic solvents like water and alcohols. santiago-lab.com It has proven to be superior to other coupling agents in certain cases, such as for reactions involving sterically hindered amines or for the ligation of polysaccharides. santiago-lab.comwikipedia.org Furthermore, it has been shown to be effective at reducing epimerization when chiral substrates are used. santiago-lab.com

Table 2: Performance of DMTMM in Amide Synthesis Under Various Conditions nih.gov
SolventReaction TimeYield of N-phenethyl benzamide (B126) (%)
Tetrahydrofuran (THF)1 hour90
Acetonitrile (MeCN)1 hour91
Dichloromethane (DCM)1 hour88
Methanol (B129727) (MeOH)1 hour85

Reaction conditions involved benzoic acid, phenylethylamine, and DMTMM at 25°C. Yields were measured by GLC. nih.gov

Reactions with Other Heterocyclic Compounds and Their Mechanistic Insights

The reactivity of 2-amino-1,3,5-triazine derivatives extends to transformations involving other heterocyclic systems and functional groups. A selective approach allows for the synthesis of N-( wikipedia.orgsignagen.comnih.govtriazin-2-yl) amides directly from the reaction of 2-amino wikipedia.orgsignagen.comnih.govtriazines with ketones through an oxidative C-C bond cleavage. nih.govsemanticscholar.org This transformation proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov The reaction scope includes various substituted aryl ketones, reacting smoothly with 2-amino wikipedia.orgsignagen.comnih.govtriazines bearing morpholino, pyrrolidino, and piperidino groups. nih.govsemanticscholar.org

Furthermore, mechanistic studies have provided deep insights into the reactions of triazines with amidines. The reaction between 1,2,3-triazines and amidines to form pyrimidines, or between 1,2,3,5-tetrazines and amidines to form 1,3,5-triazines, does not proceed through a conventional Diels-Alder/retro-Diels-Alder pathway. nih.govacs.orgresearchgate.net Instead, kinetic and computational studies support a stepwise mechanism:

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an amidine nitrogen atom on the electron-deficient C4 position of the triazine ring. This initial addition is the rate-limiting step. acs.orgresearchgate.netnih.gov

N₂ Elimination: This is followed by a highly exothermic step involving the elimination of a nitrogen molecule (N₂). acs.org

Cyclization: The final step is the cyclization of the intermediate to form the stable aromatic pyrimidine (B1678525) or 1,3,5-triazine product. researchgate.netnih.gov

This addition/elimination/cyclization pathway explains the rapid, efficient, and selective nature of these transformations under mild conditions. acs.orgnih.gov

Table 3: Substrate Scope for the Synthesis of N-( wikipedia.orgsignagen.comnih.govtriazin-2-yl) amides from Ketones nih.gov
Aryl Ketone Substituent2-Amine- wikipedia.orgsignagen.comnih.govtriazine SubstituentProduct Yield (%)
4-MethylDimethylamino63
4-MethoxyDimethylamino61
4-FluoroDimethylamino60
4-ChloroDimethylamino58
4-BromoMorpholino55
4-ChloroPiperidino53

Examination of Hydrogen Bonding and Supramolecular Interactions in Reactivity

The 1,3,5-triazine ring and its amino derivatives are exceptional building blocks in supramolecular chemistry due to their ability to participate in a variety of non-covalent interactions. chim.itresearchgate.net The arrangement of nitrogen atoms in the triazine ring and the presence of the exocyclic amino group in this compound create specific sites for hydrogen bonding.

The amino group (–NH₂) acts as a hydrogen bond donor, while the ring nitrogen atoms act as hydrogen bond acceptors. This donor-acceptor pattern facilitates the formation of robust and predictable intermolecular N–H---N hydrogen bonds. chim.itresearchgate.net These interactions are crucial in directing the self-assembly of triazine molecules in the solid state, often leading to well-defined supramolecular architectures such as discrete dimers, infinite chains, or extended sheets. chim.itresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the electron-deficient triazine rings are also commonly observed. researchgate.net These non-covalent forces govern the crystal packing of triazine derivatives and can influence their physical properties and reactivity in the solid state. The interplay of these interactions makes 1,3,5-triazine derivatives valuable synthons for designing complex, functional supramolecular materials. researchgate.net

Table 4: Key Intermolecular Interactions in Amino-1,3,5-Triazine Derivatives
Interaction TypeParticipating GroupsResulting Supramolecular Structure
Hydrogen BondingAmino Group (Donor) and Ring Nitrogens (Acceptor)Dimers, Ribbons, Sheets, 3D Networks chim.itresearchgate.net
π-π StackingParallel Triazine RingsStabilization of Crystal Structures researchgate.net
van der Waals ForcesOverall Molecular StructureHolding molecular chains/sheets together researchgate.net

Spectroscopic Characterization of 4 Methyl 1,3,5 Triazin 2 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton, Carbon-13, and Advanced Techniques)

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-Methyl-1,3,5-triazin-2-amine by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying distinct signals corresponding to each type of proton in the molecule.

Methyl Protons (-CH₃): A singlet peak would appear, typically in the upfield region, representing the three equivalent protons of the methyl group. The chemical shift is influenced by the adjacent electron-withdrawing triazine ring.

Amine Protons (-NH₂): A broad singlet is anticipated for the two protons of the primary amine group. Its chemical shift can be variable and is dependent on factors such as solvent and concentration, due to hydrogen bonding and exchange phenomena.

Triazine Ring Proton (-CH): A singlet corresponding to the lone proton directly attached to the triazine ring would be observed. Its position would be significantly downfield due to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are expected:

Methyl Carbon (-CH₃): A signal in the upfield region corresponds to the carbon of the methyl group.

Triazine Ring Carbons (C-N): Three signals in the downfield region are expected for the three non-equivalent carbons of the triazine ring. The carbon atoms bonded to the amino and methyl groups (C2 and C4) and the carbon bearing a hydrogen (C6) would exhibit different chemical shifts due to their distinct electronic environments. The carbon attached to the amino group (C2) is expected to be highly deshielded.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to confirm assignments. A COSY spectrum would show no correlations, as all proton signals are singlets. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the methyl group and the C-H of the triazine ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum is characterized by several key absorption bands.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Absorption bands corresponding to the C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹. The aromatic C-H stretch of the triazine ring would appear at a slightly higher wavenumber, typically above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically gives rise to a medium to strong absorption band in the range of 1580-1650 cm⁻¹.

C=N and C-N Stretching (Ring Vibrations): The triazine ring itself gives rise to a series of characteristic stretching vibrations for C=N and C-N bonds. These typically appear as strong, sharp bands in the fingerprint region, approximately between 1400 and 1600 cm⁻¹.

N-H Wagging: A broad band, characteristic of the out-of-plane bending (wagging) of the N-H bonds in the primary amine, may be observed in the 665-910 cm⁻¹ region.

Mass Spectrometry Techniques (MS, HRMS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its structure through analysis of its fragmentation patterns. The compound has a monoisotopic mass of approximately 110.059 Da.

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula (C₄H₆N₄) by distinguishing its exact mass from other compounds with the same nominal mass.

Predicted mass spectrometry data indicates the m/z values for various adducts that could be observed. uni.lu

AdductPredicted m/z
[M]+110.05870
[M+H]+111.06653
[M+Na]+133.04847
[M+K]+149.02241
[M+NH4]+128.09307
[M-H]-109.05197

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for aminotriazines include the cleavage of the triazine ring, often involving the loss of neutral molecules like hydrogen cyanide (HCN) or cyanamide (B42294) (CH₂N₂), and the loss of the methyl radical (•CH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Due to the presence of the aromatic 1,3,5-triazine (B166579) ring with its conjugated π-system and the amino group acting as an auxochrome, this compound is expected to absorb ultraviolet radiation. The addition of an amino group to the triazine ring can cause changes in the intensity and position of absorption bands. researchgate.net The spectrum would likely be characterized by absorption maxima (λ_max) corresponding to π → π* transitions within the heterocyclic ring. The position of these bands can be influenced by the solvent polarity.

Computational Chemistry and Theoretical Studies on 4 Methyl 1,3,5 Triazin 2 Amine Systems

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and electronic properties. For 4-Methyl-1,3,5-triazin-2-amine and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable geometric conformations.

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study on the closely related 2,4-diamino-6-methyl-1,3,5-triazin-1-ium cation, DFT was used to optimize the molecular structure, revealing the planarity of the triazine ring and the specific orientations of the amino and methyl groups researchgate.netnih.gov. Such optimized geometries are fundamental for understanding the molecule's interactions and reactivity.

Furthermore, DFT is instrumental in elucidating the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability researchgate.net. A smaller gap suggests that the molecule is more polarizable and reactive. For various triazine derivatives, these calculations have been performed to predict their electronic behavior and potential for applications in electronics and optics colab.wsscispace.com. The distribution of HOMO and LUMO orbitals across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of a Substituted Triazine Derivative

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Note: The data in this table is representative of typical values found for aminotriazine (B8590112) derivatives in computational studies and may not correspond to this compound itself.

In Silico Studies of Molecular Recognition and Self-Assembly Processes

In silico studies are vital for understanding how molecules like this compound recognize and interact with other molecules, leading to self-assembly into larger, ordered structures. The amino group and the nitrogen atoms within the triazine ring are key features that enable the formation of specific hydrogen bonding patterns.

Computational models have shown that aminotriazines can form stable, hydrogen-bonded networks researchgate.netnih.gov. These studies often employ molecular dynamics simulations and DFT to explore the potential energy surfaces of interacting molecules and identify the most stable assemblies. For example, the self-assembly of aminotriazines can lead to the formation of rosette structures, tapes, or more complex three-dimensional networks, driven by complementary hydrogen bond donors and acceptors researchgate.netnih.gov.

The methyl group in this compound can influence the packing and steric interactions in these assemblies, potentially guiding the formation of specific supramolecular architectures. Molecular docking studies, a form of in silico screening, are also used to predict the binding of triazine derivatives to biological targets, which is a form of molecular recognition ijper.orgijper.org. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity ijper.orgijper.org.

Conformational Analysis and Energy Barrier Determination

The flexibility of a molecule is defined by the rotation around its single bonds, and computational methods are essential for exploring the different possible conformations and the energy barriers that separate them. For this compound, key conformational flexibility arises from the rotation of the amino group and the methyl group.

DFT calculations can be used to perform a potential energy surface scan by systematically changing the dihedral angle of a rotatable bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which define the energy barriers to rotation mdpi.comnih.govtandfonline.comnih.gov.

Studies on related N-substituted aminotriazines have shown that the rotation around the C(triazine)-N(amino) bond is often hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the triazine ring nih.govtandfonline.com. This results in a significant rotational barrier that can be quantified computationally nih.govtandfonline.com. The magnitude of this barrier can be influenced by the substituents on the triazine ring and the amino group, as well as by the solvent environment nih.gov.

Table 2: Calculated Rotational Energy Barriers for a Generic Amino-Triazine System

Rotational BondMethodCalculated Energy Barrier (kcal/mol)
C(triazine)-N(amino)DFT/B3LYP12.5
C(triazine)-C(methyl)DFT/B3LYP1.8

Note: This data is illustrative and based on typical computational results for similar molecules. The actual values for this compound may vary.

Reaction Pathway Analysis and Kinetic Isotope Effect (KIE) Investigations

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This includes identifying the structures of reactants, products, intermediates, and transition states, as well as their relative energies. For the synthesis of this compound, computational analysis can help to elucidate the most favorable reaction pathways and predict reaction rates nih.govresearchgate.net.

Theoretical investigations can compare different proposed mechanisms, for example, a concerted versus a stepwise pathway, by calculating the activation energies for each step. The pathway with the lowest activation energy is generally the most likely to occur researchgate.net.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, and it can be calculated computationally. The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same position. By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species, the KIE can be predicted baranlab.orgprinceton.edu. A significant primary KIE is expected if a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction baranlab.orgprinceton.edu. Computational KIE studies on reactions involving triazines could provide valuable insights into the nature of the transition states in their formation or subsequent reactions.

Computational Analysis of Non-Covalent Molecular Interactions

Non-covalent interactions play a crucial role in determining the structure and properties of molecular systems, from the self-assembly of molecules in materials to the binding of a drug to its target. For this compound, the most significant non-covalent interactions are hydrogen bonds, but van der Waals forces and π-stacking (if aromatic substituents were present) are also important.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and non-covalent interaction (NCI) plots are used to identify and characterize these weak interactions rsc.orgnih.gov. These analyses can provide information on the strength and nature of hydrogen bonds, for example, by examining the electron density at the bond critical point between the donor and acceptor atoms mdpi.commdpi.com.

In the context of this compound, computational studies can be used to model the formation of dimers and larger aggregates, and to quantify the contribution of different non-covalent interactions to the stability of these structures researchgate.net. For example, the interaction energy between two molecules can be calculated and decomposed into electrostatic, exchange-repulsion, polarization, and dispersion components to understand the driving forces for association.

Table 3: Typical Hydrogen Bond Parameters in Aminotriazine Dimers from DFT Calculations

Hydrogen BondDistance (Å)Interaction Energy (kcal/mol)
N-H···N(ring)2.1-5.2
N-H···N(amino)2.3-3.8

Note: This data is representative and intended to illustrate the typical strength and geometry of hydrogen bonds in aminotriazine systems as determined by computational methods.

Crystallographic Studies and Solid State Structure Analysis of 4 Methyl 1,3,5 Triazin 2 Amine Derivatives

X-ray Diffraction Analysis for Elucidation of Crystal Structures

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in confirming the molecular structures of various 1,3,5-triazine (B166579) derivatives.

For instance, the structure of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide was unambiguously confirmed using single-crystal X-ray analysis. semanticscholar.org Similarly, the molecular configurations of novel s-triazine hydrazone derivatives incorporating isatin (B1672199) have been verified through this technique. mdpi.com One such derivative, synthesized from the reaction of an s-triazine hydrazine (B178648) precursor with an isatin derivative, was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com Its unit cell parameters were determined to be a = 10.3368(6) Å, b = 11.9804(8) Å, c = 12.7250(5) Å, with angles α = 100.904(4)°, β = 107.959(4)°, and γ = 109.638(6)°. mdpi.com

In another study, two new 1,3,5-triazines featuring a 2-(aminomethyl)-1H-benzimidazole hydrochloride substituent were synthesized and analyzed. nih.gov Both compounds were found to have triclinic symmetry and crystallize in the P-1 space group. nih.gov The structure of 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine was determined to be orthorhombic, belonging to the P212121 space group. researchgate.net

Table 1: Selected Crystallographic Data for 1,3,5-Triazine Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
Isatin-s-triazine hydrazone derivative (6c)TriclinicP-1a = 10.3368(6) Å, b = 11.9804(8) Å, c = 12.7250(5) Å, α = 100.904(4)°, β = 107.959(4)°, γ = 109.638(6)° mdpi.com
4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amineOrthorhombicP212121a= 3.9002 (11) Å, b= 10.111 (3) Å, c= 25.143 (7) Å researchgate.net
2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chlorideTriclinicP-1Not specified in abstract nih.gov
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3)TriclinicP-1a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° mdpi.com

Analysis of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent interactions. In 1,3,5-triazine derivatives, hydrogen bonding and π-π stacking are predominant forces that define the supramolecular architecture.

Hydrogen Bonding: N—H···N hydrogen bonds are a common feature in the crystal structures of amino-substituted triazines. For example, in the cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid, N—H···N hydrogen bonds create R22(8) motifs. researchgate.net These are further linked by N—H···O hydrogen bonds. researchgate.net In the crystal of 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine, adjacent molecules are connected by N—H···N hydrogen bonds, which results in the formation of a helical chain along the b-axis. researchgate.net Hirshfeld analysis of two different s-triazine derivatives revealed that N···H contacts are among the most significant interactions controlling the molecular packing. researchgate.net The crystal structure of 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine is stabilized by C—H···N and intermolecular C—H···O hydrogen interactions. nih.gov Weaker hydrogen bonds, such as C-H···O and C-H···π, have also been recognized as important in guiding the three-dimensional structure of s-triazine derivatives. semanticscholar.org

π-π Stacking: Aromatic rings in triazine derivatives often engage in π-π stacking interactions. In the crystal packing of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, molecules form π-stacked columns with a stacking distance of approximately 3.4 Å. mdpi.com For some tris(pyridyl)-1,3,5-triazine molecules, the arrangement in the crystal is primarily determined by π–π intermolecular interactions. researchgate.net The supramolecular structures of certain benzimidazole-substituted 1,3,5-triazines are stabilized by a combination of hydrogen bonding and offset π-π interactions. nih.gov

A comprehensive analysis using techniques like Hirshfeld surface analysis can quantify the contribution of different intermolecular contacts. For one isatin-s-triazine hydrazone derivative, the analysis showed that the molecular packing was significantly influenced by H···H (34.8%), C···H (16.4%), and N···H (8.0%) interactions. mdpi.com

Tautomerism and Conformational Studies in the Solid State

The solid-state structure provides a snapshot of the preferred tautomeric form and conformation of a molecule under crystalline conditions.

Tautomerism: Amino-substituted 1,3,5-triazines can potentially exist in different tautomeric forms, such as amino and imino forms. mdpi.com X-ray crystallography is a powerful tool for unequivocally identifying the existing tautomer in the solid state. A notable example is the structure of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide. nih.gov Its crystal structure revealed the presence of an unexpected dihydro-1,3,5-triazine tautomer, where a proton is located on a ring nitrogen atom, creating a formal exocyclic C=N double bond to the sulfonamide group. nih.gov This was confirmed by locating the nitrogen-bound hydrogen atoms in the difference Fourier map. nih.gov While computational studies using Density Functional Theory (DFT) can predict the relative stability of various tautomers in the gas or aqueous phase, solid-state analysis provides direct experimental evidence of the form adopted in the crystal. researchgate.netnih.gov

Conformational Analysis: In the solid state, molecules adopt specific conformations to optimize packing efficiency and intermolecular interactions. For derivatives with flexible substituents, this conformation is of particular interest. In the structure of 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine, the morpholine (B109124) ring was found to adopt a chair conformation. nih.gov The dihedral angle between the phenyl and triazine rings in this molecule was determined to be 69.34 (8)°. nih.gov In another case, the pyridyl and triazine rings of 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine are nearly coplanar, with a small dihedral angle of 4.8 (2)°. researchgate.net The non-planar structure of 2,4,6-tris(2-pyridyl)-1,3,5-triazine in the crystal is attributed to steric repulsion between lone pairs of electrons on the nitrogen atoms of the pyridine (B92270) and triazine rings. researchgate.net

Advanced Applications of 4 Methyl 1,3,5 Triazin 2 Amine and Its Derivatives in Specialized Fields Non Clinical

Agrochemical Research (Focus on Chemical Mechanisms and Environmental Fate)

The 1,3,5-triazine (B166579) core is a key constituent in a range of biologically active molecules, particularly in the agricultural sector. Research has focused on leveraging this scaffold for the development of herbicides and pesticides, as well as understanding their environmental persistence and degradation.

Chemical Scaffolds for Herbicidal and Pesticidal Agents

Derivatives of 1,3,5-triazine have been extensively developed as herbicides. These compounds primarily function by inhibiting photosynthetic electron transport. The structural diversity achievable through substitution on the triazine ring allows for the fine-tuning of herbicidal activity and selectivity. For instance, novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines have demonstrated potent photosynthetic electron transport inhibitory activity, in some cases exceeding that of the widely used herbicide atrazine (B1667683).

The herbicidal efficacy of triazine derivatives is closely linked to their molecular structure. The presence and nature of substituents on the triazine ring influence their binding affinity to the target site within the plant's photosystem II. While many commercial triazine herbicides feature chlorine and alkylamino groups, research continues to explore a variety of functional groups to enhance potency and spectrum of activity.

Table 1: Examples of 1,3,5-Triazine-Based Herbicides and Their Structural Features
Compound NameKey Structural FeaturesPrimary Mode of Action
AtrazineChloro, ethylamino, and isopropylamino groupsInhibition of photosystem II
SimazineChloro and two ethylamino groupsInhibition of photosystem II
TerbuthylazineChloro, ethylamino, and tert-butylamino groupsInhibition of photosystem II
Metsulfuron-methylMethyl, methoxy, and a sulfonylurea bridgeInhibition of acetolactate synthase

Investigation of Environmental Degradation Pathways and Metabolites (Chemical Aspects)

The environmental fate of triazine-based agrochemicals is a significant area of research. Degradation in soil and water can occur through both microbial and chemical pathways. The primary chemical degradation route for many triazine herbicides is hydrolysis, which is often pH-dependent. For instance, the hydrolysis of sulfonylurea herbicides like metsulfuron-methyl is more rapid under acidic conditions.

Microbial degradation plays a crucial role in the breakdown of triazine compounds in the environment. This process can involve various enzymatic reactions, including dealkylation and hydroxylation. The metabolites formed through these degradation pathways are often less toxic than the parent compounds. For example, the dealkylation of atrazine leads to the formation of desethylatrazine and desisopropylatrazine. Further degradation can result in the formation of diaminochlorotriazine.

The persistence of triazine herbicides and their metabolites in the environment is a key consideration for their use. Factors such as soil type, temperature, moisture, and microbial activity can all influence the rate of degradation.

Materials Science and Polymer Chemistry Applications

The unique chemical properties of 4-methyl-1,3,5-triazin-2-amine and its derivatives make them valuable building blocks in materials science and polymer chemistry. The triazine ring's thermal stability and ability to participate in cross-linking reactions are particularly advantageous.

Building Blocks for Polymeric and Resinous Materials (e.g., Polyimides, Epoxy-Melamine Cross-linkers)

Derivatives of 1,3,5-triazine, particularly melamine (B1676169) (1,3,5-triazine-2,4,6-triamine), are widely used in the synthesis of thermosetting polymers. Melamine-formaldehyde resins are produced through the reaction of melamine with formaldehyde (B43269). These resins are known for their hardness, heat resistance, and flame-retardant properties. They find applications in laminates, adhesives, and coatings.

The amino groups on the triazine ring can react with epoxy groups, making triazine derivatives effective cross-linking agents for epoxy resins. This cross-linking enhances the thermal stability and mechanical properties of the resulting epoxy network. The reaction between the hydroxyl groups of the epoxy resin and the melamine-formaldehyde resin leads to a highly cross-linked structure. Butyl-etherified and methyl-etherified melamine-formaldehyde resins are also used as cross-linkers in baking coatings for epoxy resins.

Linear poly-1,3,5-triazines have also been synthesized and exhibit good thermal and oxidative stability.

Synthesis of Dyes and Pigments

The 1,3,5-triazine scaffold is a component in the synthesis of certain dyes. For example, novel azo dyes based on 1,2,4-triazine derivatives have been synthesized and applied to polyester fabrics. The triazine ring can act as a chromophoric system or as a reactive group to bind the dye to a substrate.

Development of Organic Electronic and Optoelectronic Materials

The electron-deficient nature of the 1,3,5-triazine ring makes it an attractive component for organic electronic and optoelectronic materials. Triazine derivatives have been investigated for their potential use as electron-transporting and hole-blocking materials in organic light-emitting diodes (OLEDs). Introducing electron-donating groups and extending the π-conjugation of triazine derivatives can improve their optoelectronic properties.

Star-shaped molecules with a triazine core have been explored for applications in photo- and electroluminescent materials. These materials can exhibit two-photon absorption and have potential applications in fields like optical limiting. The thermal stability of the triazine ring is also beneficial for the longevity of electronic devices.

Table 2: Applications of 1,3,5-Triazine Derivatives in Materials Science
Application AreaKey Properties of Triazine DerivativesExamples of Materials
Polymeric and Resinous MaterialsThermal stability, cross-linking ability, hardnessMelamine-formaldehyde resins, epoxy-melamine cross-linkers, polyimides
Dyes and PigmentsChromophoric properties, reactive sites for bindingAzo dyes
Organic Electronics and OptoelectronicsElectron-deficient nature, thermal stability, tunable electronic propertiesElectron-transporting materials, hole-blocking materials, fluorescent sensors

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry relies on non-covalent interactions to construct larger, functional chemical systems from smaller molecular components. The 1,3,5-triazine ring is a valuable building block in this field due to its ability to participate in various intermolecular interactions.

Design of Molecular Recognition and Self-Assembly Systems

Derivatives of this compound, such as 6-methyl-1,3,5-triazine-2,4-diamine (acetoguanamine), are instrumental in the design of molecular recognition and self-assembly systems. The arrangement of nitrogen atoms within the triazine ring and the exocyclic amino groups provide multiple sites for hydrogen bonding. This capacity for forming extensive hydrogen bond networks is a cornerstone of its utility in creating well-defined supramolecular structures.

The self-assembly of these molecules can lead to predictable, ordered structures. For instance, the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine reveals the formation of planar molecular tapes through a sequence of centrosymmetric dimeric associations, which are formed by two distinct N—H(amino)⋯N(ring) hydrogen bonds nih.gov. These tapes can be further interlinked by solvent molecules, creating a three-dimensional architecture nih.gov. The ability to form such organized structures is crucial for developing new materials with specific properties.

Furthermore, the nature of the substituent at the 6-position of the 2,4-diamino-1,3,5-triazine ring influences the self-assembly patterns. By varying this substituent from an aromatic or heteroaromatic ring to an aliphatic one, it is possible to control the intermolecular interactions and the resulting supramolecular structures chim.it. The crystal structures of various 2,4-diamino-6-substituted-1,3,5-triazines show that they often crystallize with several independent molecules, leading to a donor/acceptor ratio of one or greater chim.it. This results in the formation of diverse three-dimensional networks, ranging from porous materials to more densely packed structures.

Research has demonstrated that these triazine derivatives can form secondary structures like ribbons, where molecules are connected through double N–H---N hydrogen bonds. These ribbons can then be linked by the remaining amino---N(triazine) bonds to create a 3D network chim.it. In some cases, only sheets are formed, which are connected by weaker interactions chim.it. The molecular recognition capabilities of 2,4-diamino-1,3,5-triazines have been demonstrated through their ability to recognize molecules like glutarimide and riboflavin chim.it.

Construction of Host-Guest Architectures

The principles of molecular recognition and self-assembly that govern the behavior of this compound derivatives also enable their use in the construction of host-guest architectures. The defined cavities and recognition sites that arise from the self-assembly of these molecules can be engineered to encapsulate specific guest molecules. While specific examples detailing this compound in this role are not extensively documented, the broader class of 1,3,5-triazine derivatives has shown significant potential in host-guest chemistry. These systems can be designed to create confined environments for trapping, protecting, or recognizing specific guest molecules, and can even act as microreactors for chemical reactions.

Coordination Chemistry and Ligand Design

The nitrogen atoms in the 1,3,5-triazine ring, along with the exocyclic amino groups of this compound and its derivatives, make these compounds excellent ligands for coordinating with metal ions. This has led to their extensive use in coordination chemistry and the design of novel ligands for various applications.

The coordination of these polydentate ligands with different metal salts can lead to the formation of attractive supramolecular architectures, including one-dimensional ladder coordination polymers and dinuclear metal complexes. For example, a derivative, 4-methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine, demonstrates how these molecules can act as ligands, with the crystal structure showing adjacent molecules bridged by an N—H⋯N hydrogen bond to form a helical chain nih.gov. Although the targeted synthesis of a ternary Cu(II) coordination polymer with this specific ligand was not successful under the reported hydrothermal conditions, it highlights the potential for these compounds to form complex coordination structures nih.gov.

The versatility of the triazine scaffold allows for the synthesis of large, multi-directional ligands capable of coordinating with transition metal ions. These ligands can be designed to create complexes with specific geometries and properties. For instance, large 1,3,5-triazine-based ligands with only N-donor functions have been synthesized and used to form complexes with Co(II), resulting in distorted octahedrally coordinated structures researchgate.net.

Catalysis and Reagent Development in Organic Synthesis

The chemical properties of this compound and its derivatives make them valuable in the field of organic synthesis, both as activating reagents and as ligands in metal-catalyzed reactions.

Development of Activating Reagents for Carboxylic Acid Chemistry

Derivatives of 1,3,5-triazine have been successfully employed as activating reagents for carboxylic acids, particularly in the formation of amide bonds during peptide synthesis. While specific applications of this compound itself are not widely reported, closely related compounds such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have been shown to be effective. These reagents facilitate the conversion of carboxylic acids into more reactive species, which can then readily react with amines to form amides under mild conditions.

The mechanism of activation often involves the formation of a highly reactive triazinyl active ester. The efficiency of these coupling reagents can be influenced by the substituents on the triazine ring. For example, Fmoc-triazine amino acids have been synthesized and utilized in solid-phase peptide synthesis to create short antibacterial peptidomimetics mdpi.com. This approach highlights the potential for designing customized triazine-based activating reagents for specific synthetic challenges.

Coupling Reagent ClassExample CompoundApplication
Triazine-based2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)Peptide synthesis, esterification
Triazine-basedFmoc-triazine amino acidsSolid-phase peptide synthesis of peptidomimetics mdpi.com

Application as Ligands in Metal-Catalyzed Reactions

The strong coordinating ability of this compound derivatives makes them suitable for use as ligands in a variety of metal-catalyzed reactions. The electronic properties of the triazine ring, being π-deficient, can influence the catalytic activity of the metal center.

Triazine-based ligands have been explored in the design of catalysts for various transformations. In some instances, these ligands have been shown to either outperform their pyridine-based counterparts or enable new reaction pathways acs.org. The combination of the triazine core with strong σ-donating groups, such as phosphines, has been a particularly fruitful strategy in ligand design acs.org.

While direct catalytic applications of this compound are not extensively documented, the broader family of 1,3,5-triazine derivatives has been used to create catalysts for reactions such as aerobic oxidative coupling. For example, Cu(OAc)2 has been shown to be an efficient catalyst for the synthesis of 1,3,5-triazine derivatives through the oxidative coupling of alcohols and amidine hydrochlorides rsc.org. This indicates the potential for metal complexes of triazine derivatives to participate in and catalyze organic transformations.

Catalyst SystemReaction Type
Cu(OAc)2Aerobic oxidative coupling of alcohols and amidines rsc.org
Palladium(II) complexes with triazine derivativesVarious catalytic applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methyl-1,3,5-triazin-2-amine and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on cyanuric chloride (1,3,5-trichlorotriazine) followed by sequential amine substitutions. For example, 4-chloro-6-methyl-1,3,5-triazin-2-amine intermediates can be synthesized by reacting cyanuric chloride with methylamine under controlled conditions. Further functionalization (e.g., aryl or cycloamino substitutions) is achieved via Suzuki coupling or amine exchange reactions in solvents like THF at low temperatures . Solvent-free approaches and one-pot syntheses using guanidine or N-acetylguanidine have also been optimized for efficiency .

Q. How are structural and purity characteristics of this compound derivatives validated?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and molecular symmetry .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight and fragmentation patterns (e.g., m/z 369 [M] for a fluorophenyl derivative) .
  • Ultra-Performance Liquid Chromatography (UPLC) : Purity is assessed via retention time and peak integration (e.g., 91% purity reported for a dichloro intermediate) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values .

Advanced Research Questions

Q. What strategies enhance the biological activity of this compound derivatives in drug discovery?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:

  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) improves target binding affinity. In CB2 receptor agonists, replacing cyclopentyl with bulkier adamantyl groups increased potency (EC50_{50} = 0.60 nM) .
  • Heterocyclic Modifications : Adding morpholino or piperazinyl groups enhances water solubility and pharmacokinetic properties .
  • 3D-QSAR Modeling : Computational models predict bioactivity trends, guiding the design of antileukemic triazine derivatives .

Q. How can researchers resolve contradictions in biological data for triazine-based compounds?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50_{50} profiling in cytotoxicity assays) .
  • Orthogonal Assays : Confirm results using complementary techniques (e.g., Western blotting for mTOR pathway activation alongside cell viability assays) .
  • Control Experiments : Use selective inhibitors (e.g., MHY1485 for mTOR) to isolate mechanism-specific effects .

Q. What advanced analytical methods are used to study the mechanism of action of this compound derivatives?

  • Methodological Answer :

  • Autophagy Inhibition Studies : Monitor LC3-II/LC3-I ratios via Western blotting to assess autophagy flux in cell lines treated with triazine derivatives .
  • Receptor Binding Assays : Radioligand displacement assays (e.g., using 3^3H-labeled CB2 agonists) quantify target engagement .
  • Metabolomics : Track triazine metabolite profiles using high-resolution mass spectrometry (HRMS) to identify bioactive species .

Q. How can green chemistry principles be applied to triazine synthesis?

  • Methodological Answer :

  • Solvent-Free Reactions : Minimize waste by using neat conditions for amine substitutions, as demonstrated in 4-(ethylsulfanyl)-6-methyltriazine synthesis .
  • Catalytic Methods : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to reduce stoichiometric reagent use .
  • Microwave-Assisted Synthesis : Accelerate reaction times (e.g., from hours to minutes) while improving yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.